![molecular formula C19H30ClNO5 B048744 Dipivefrin hydrochloride CAS No. 64019-93-8](/img/structure/B48744.png)
Dipivefrin hydrochloride
Overview
Description
Dipivefrin hydrochloride is a sterile, isotonic solution classified as a sympathomimetic agent . It is a prodrug of epinephrine used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . It is a white, crystalline powder, freely soluble in water .
Synthesis Analysis
Dipivefrin hydrochloride is synthesized from the main starting material, catechol. The process involves a six-step synthetic route, including Friedel-Crafts reaction, esterification, N-alkylation, reduction of carbonyl, hydrogenation, and recrystallization .Molecular Structure Analysis
The molecular formula of Dipivefrin hydrochloride is C19H29NO5 . It has a molecular weight of 387.90 .Chemical Reactions Analysis
Dipivefrin is a prodrug of epinephrine formed by the diesterification of epinephrine and pivalic acid . The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber .Physical And Chemical Properties Analysis
Dipivefrin hydrochloride is a white, crystalline powder . It is freely soluble in water . The molecular weight is 387.9 g/mol .Scientific Research Applications
Management of Intraocular Pressure in Glaucoma
Dipivefrin hydrochloride: is primarily used as an initial therapy for the control of intraocular pressure in patients with chronic open-angle glaucoma . It is a prodrug of epinephrine, which means it is converted into the active compound, epinephrine, inside the human eye. This conversion enhances the drug’s ability to lower intraocular pressure effectively.
Prodrug Design and Development
The structure of Dipivefrin, which includes pivaloyl groups, serves as a model for designing prodrugs with enhanced lipophilic properties . This characteristic improves the drug’s penetration into the anterior chamber of the eye, providing a template for developing new ophthalmic medications.
Pharmacokinetics and Dynamics Studies
Research into the pharmacokinetics and dynamics of Dipivefrin helps understand how prodrugs are metabolized and activated within the body . These studies are crucial for predicting the drug’s behavior, optimizing dosage, and minimizing side effects.
Comparative Efficacy Studies
Dipivefrin has been compared with epinephrine in clinical studies to evaluate its efficacy in reducing intraocular pressure . Such comparative studies help establish the therapeutic equivalence or superiority of new drugs over existing treatments.
Safety and Tolerability Assessments
The lower incidence of adverse effects such as burning and stinging, commonly associated with epinephrine, makes Dipivefrin a subject of research in safety and tolerability assessments . These studies are vital for ensuring patient comfort and adherence to treatment.
Pharmaceutical Standardization
Dipivefrin is used as a reference standard in laboratory tests prescribed by pharmacopeias . This application is essential for the quality control and standardization of pharmaceutical products.
Safety And Hazards
Future Directions
Dipivefrin is used as initial therapy for the control of intraocular pressure in chronic open-angle glaucoma . It is available only with your doctor’s prescription . The onset of action with one drop of dipivefrin hydrochloride ophthalmic solution occurs about 30 minutes after treatment, with maximum effect seen at about one hour .
properties
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFAUCPBMAGVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045494 | |
Record name | Dipivefrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipivefrin hydrochloride | |
CAS RN |
64019-93-8 | |
Record name | Dipivefrin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64019-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipivefrin hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064019938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipivefrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-4-[1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene dipivalate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPIVEFRIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QTH9UHV0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the provided abstracts do not explicitly detail the spectroscopic data, dipivefrin hydrochloride is a dipivalyl ester derivative of epinephrine. [] Its chemical structure consists of the epinephrine molecule with two pivalic acid moieties esterified to the hydroxyl groups.
ANone: Yes, research has explored alternative delivery systems for dipivefrin hydrochloride, aiming to enhance its therapeutic efficacy. One such approach involves incorporating the drug into a thermoresponsive sol-gel. [] This innovative formulation transitions from a liquid state at room temperature to a gel-like consistency upon contact with the ocular surface. [] This phase transition prolongs drug residence time, potentially improving its bioavailability and reducing administration frequency. []
ANone: Research suggests that approximately 55% to 65% of topically applied dipivefrin hydrochloride is systemically absorbed. [] Interestingly, despite its enhanced ocular absorption compared to epinephrine, the systemic absorption of both drugs is similar. [] Absorption occurs gradually over several hours, and a significant portion appears to occur through the gastrointestinal tract. []
ANone: While generally considered safe and well-tolerated, dipivefrin hydrochloride has been associated with potential adverse effects, particularly with long-term use. [] One such side effect is corneal vascularization, characterized by the abnormal growth of blood vessels into the cornea. [] This condition can impair corneal transparency and affect vision. [] Additionally, prolonged use of dipivefrin hydrochloride may contribute to ocular surface damage, potentially impacting tear film stability and conjunctival health. []
ANone: High-performance liquid chromatography (HPLC) is a widely utilized technique for quantifying dipivefrin hydrochloride in pharmaceutical preparations. [, , ] This method offers high sensitivity, accuracy, and reproducibility for analyzing drug content. [, , ] Moreover, HPLC can be coupled with chiral stationary phases to separate and quantify individual enantiomers of dipivefrin hydrochloride, providing valuable insights into drug purity and stability. []
ANone: The release of dipivefrin hydrochloride, particularly from gel-forming solutions, is influenced by factors such as the concentration of polymers used in the formulation. [] Lower polymer concentrations generally result in faster drug release rates. [] This highlights the importance of optimizing formulation parameters to achieve desired drug release profiles and therapeutic outcomes.
ANone: While the provided abstracts do not specify the exact year of introduction, dipivefrin hydrochloride emerged as a valuable addition to the glaucoma treatment armamentarium. [] Its development stemmed from the need for agents with improved ocular penetration and a reduced side effect profile compared to epinephrine. [, ]
ANone: Investigations into the mechanisms of action, pharmacokinetics, and potential side effects of dipivefrin hydrochloride have advanced knowledge of ocular drug delivery, corneal physiology, and the complexities of glaucoma management. [, , , , , ] These findings have implications for developing novel therapeutic strategies for other ocular diseases and improving long-term patient outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.